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Compound of Interest

Compound Name: 2-(3-Aminophenyl)benzoic acid

Cat. No.: B112901 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical

properties of 2-(3-Aminophenyl)benzoic acid, alongside detailed experimental protocols for

its synthesis and analysis. This document is intended to serve as a valuable resource for

professionals in organic synthesis, medicinal chemistry, and drug discovery.

Physicochemical and Structural Properties
2-(3-Aminophenyl)benzoic acid is an aromatic carboxylic acid and a derivative of biphenyl. Its

structure, featuring both an amino group and a carboxylic acid group, makes it a versatile

building block in the synthesis of more complex molecules, particularly in the development of

novel therapeutic agents. Aminobenzoic acid derivatives, as a class, are recognized for their

wide range of biological activities.[1][2]

Table 1: Physicochemical Properties of 2-(3-Aminophenyl)benzoic Acid and Related Isomers
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Property
2-(3-
Aminophenyl)benz
oic acid

3-Aminobenzoic
acid (Isomer)

2-Aminobenzoic
acid (Isomer)

Molecular Formula C₁₃H₁₁NO₂ C₇H₇NO₂ C₇H₇NO₂

Molecular Weight 213.23 g/mol [3] 137.14 g/mol 137.14 g/mol

Melting Point Data not available 178-180 °C[4] 146-148 °C

Solubility Data not available

Slightly soluble in

water; soluble in

acetone, boiling water,

hot alcohol.[4]

Slightly soluble in

water

pKa
Data not available

(predicted acidic)
4.55[5] 4.78[5]

Predicted XlogP 2.2[6] 0.7 1.2

Proposed Synthesis Protocol
While a specific, published synthesis for 2-(3-Aminophenyl)benzoic acid is not readily

available, a plausible and efficient route can be achieved via a Suzuki coupling reaction. This

common cross-coupling method is widely used for the formation of carbon-carbon bonds

between aryl halides and boronic acids.

Overall Reaction Scheme
The proposed synthesis involves the palladium-catalyzed coupling of 2-bromobenzoic acid with

3-aminophenylboronic acid.
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Reagents & Conditions

2-Bromobenzoic Acid

+

3-Aminophenylboronic Acid

Pd(PPh₃)₄
Na₂CO₃ (aq)

Toluene/Ethanol
Reflux, 12h

2-(3-Aminophenyl)benzoic Acid

Click to download full resolution via product page

Caption: Proposed Suzuki coupling reaction for the synthesis of 2-(3-Aminophenyl)benzoic
acid.

Experimental Protocol
Materials:

2-Bromobenzoic acid

3-Aminophenylboronic acid

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Sodium carbonate (Na₂CO₃)

Toluene

Ethanol

2M Hydrochloric acid (HCl)

Ethyl acetate
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Brine

Anhydrous magnesium sulfate (MgSO₄)

Deionized water

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, combine 2-bromobenzoic acid (1.0 eq), 3-aminophenylboronic acid (1.1 eq), and

tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.

Base Addition: Add a 2M aqueous solution of sodium carbonate (3.0 eq).

Reaction: Heat the mixture to reflux and stir vigorously for 12 hours under an inert

atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer

chromatography (TLC).

Workup:

After the reaction is complete, cool the mixture to room temperature.

Acidify the aqueous layer to a pH of ~5-6 with 2M HCl.

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

Combine the organic layers and wash sequentially with deionized water and brine.

Purification:

Dry the organic layer over anhydrous magnesium sulfate.

Filter the mixture and concentrate the solvent under reduced pressure using a rotary

evaporator.
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Purify the resulting crude solid by column chromatography on silica gel (using a

hexane:ethyl acetate gradient) to yield the pure 2-(3-Aminophenyl)benzoic acid.

Analytical Characterization Protocols
Accurate characterization is essential to confirm the identity and purity of the synthesized

compound. The following are standard protocols for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for structural elucidation.

Protocol for ¹H and ¹³C NMR:

Sample Preparation: Accurately weigh 10-20 mg of the purified product for ¹H NMR and 30-

50 mg for ¹³C NMR. Dissolve the sample in approximately 0.7 mL of a suitable deuterated

solvent, such as DMSO-d₆, which is effective for compounds with both carboxylic acid and

amine functionalities.[7] Transfer the solution to a clean 5 mm NMR tube.

Data Acquisition: Acquire spectra on a 400 MHz or higher spectrometer.

¹H NMR: Use a standard pulse sequence with a relaxation delay of 1-2 seconds. Typically,

8-16 scans are sufficient.

¹³C NMR: Use a proton-decoupled pulse sequence with a longer relaxation delay of 2-5

seconds. A higher number of scans (e.g., 1024 or more) is generally required to achieve a

good signal-to-noise ratio.[7]

Data Analysis: Process the spectra using appropriate software. Reference the chemical

shifts to the residual solvent peak or an internal standard (e.g., TMS).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in DMSO-d₆
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Spectrum
Predicted Chemical
Shift (ppm)

Multiplicity Assignment

¹H NMR ~12.5 broad s 1H, -COOH

~7.2-7.8 m 8H, Aromatic protons

~5.3 broad s 2H, -NH₂

¹³C NMR ~168 s C=O (Carboxylic acid)

~149 s C-NH₂

~114-142 m Aromatic carbons

Note: Predicted values are based on typical chemical shifts for similar structures. Actual

experimental values may vary.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

compound.

Protocol for Electrospray Ionization (ESI-MS):

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable

solvent like methanol or acetonitrile.

Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in both

positive and negative ion modes to observe the protonated molecule [M+H]⁺ and

deprotonated molecule [M-H]⁻, respectively.

Table 3: Predicted Mass Spectrometry Data

Ion Mode Adduct Calculated m/z

Positive [M+H]⁺ 214.0863

Positive [M+Na]⁺ 236.0682

Negative [M-H]⁻ 212.0717
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Data sourced from PubChem predictions.[6]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol for Attenuated Total Reflectance (ATR-IR):

Sample Preparation: Place a small amount of the solid, dry sample directly onto the ATR

crystal.

Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Table 4: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Functional Group

3400-3200 N-H Stretch Primary Amine (-NH₂)

3300-2500 (broad) O-H Stretch Carboxylic Acid (-COOH)

~1700 C=O Stretch Carboxylic Acid (-COOH)

1600-1450 C=C Stretch Aromatic Ring

1320-1210 C-O Stretch Carboxylic Acid (-COOH)

Biological Activity and Potential Applications
Aminobenzoic acid scaffolds are prevalent in medicinal chemistry due to their diverse biological

activities, which include anti-inflammatory, antimicrobial, and anticancer properties.[2][8][9][10]

Derivatives of para-aminobenzoic acid (PABA) have shown promise as inhibitors of Vascular

Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer

therapy.[1]

Hypothetical Mechanism of Action as a Kinase Inhibitor
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While the specific biological targets of 2-(3-Aminophenyl)benzoic acid have not been

elucidated, its structure is amenable to acting as a scaffold for kinase inhibitors. Many kinase

inhibitors feature a heterocyclic core that can form hydrogen bonds with the hinge region of the

ATP-binding pocket of a kinase. The biphenyl structure of this compound could be modified to

mimic this interaction.

2-(3-Aminophenyl)benzoic Acid
(or derivative)

Inhibition

Tyrosine Kinase
(e.g., VEGFR-2)

Phosphorylated Substrate

 Phosphorylation

ATP Substrate Protein

Downstream Signaling
(e.g., Angiogenesis, Proliferation)

 Binds to
ATP Pocket

Blocked
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Click to download full resolution via product page

Caption: Hypothetical signaling pathway showing competitive inhibition of a tyrosine kinase by

2-(3-aminophenyl)benzoic acid.

This guide provides a foundational framework for the synthesis and characterization of 2-(3-
Aminophenyl)benzoic acid. The protocols and data presented herein are intended to facilitate

further research into its properties and potential applications in drug discovery and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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